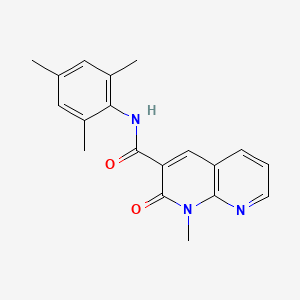

N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They have wide applicability in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo .Molecular Structure Analysis

1,8-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .Aplicaciones Científicas De Investigación

Photocatalytic Applications

The efficiency of mesityl-containing naphthyridine derivatives in photocatalysis, particularly in photooxygenation reactions, demonstrates their utility in organic synthesis. For instance, the visible-light irradiation of mesityl-acridinium derivatives in the presence of alkenes and molecular oxygen leads to singlet oxygen addition products, highlighting the dual sensitizer capability of these compounds for both singlet oxygen formation and electron-transfer reactions (Griesbeck & Cho, 2007).

Antimicrobial and Anticancer Activities

Naphthyridine-3-carboxamide derivatives have shown significant antimicrobial properties, underscoring their potential in developing new antimicrobial agents. A study on chiral linear carboxamides with incorporated peptide linkage, including the 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide, highlights their synthesized structures and antimicrobial testing results (Khalifa et al., 2016). Furthermore, derivatives of benzo[b][1,6]naphthyridine have been extended to exhibit potent cytotoxicity against cancer cell lines, suggesting their promise in cancer therapy research (Deady et al., 2005).

Synthesis and Characterization of Derivatives

The synthesis of mesityl-acridine and naphthyridine derivatives has been a topic of interest for their potential applications in medicinal chemistry and material science. Studies on the synthesis of methyl mesityl-aryl-acridine derivatives and their structural characterization provide insights into their chemical properties and potential applications (Kozlov, 2011).

Anti-inflammatory and Analgesic Activities

Derivatives of 1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in developing new therapeutic agents. Studies on propargyl-linked derivatives indicate high cytotoxicity against cancer cell lines and significant anti-inflammatory activity, highlighting their dual functional potential (Kumar et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-11-8-12(2)16(13(3)9-11)21-18(23)15-10-14-6-5-7-20-17(14)22(4)19(15)24/h5-10H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKLWHBCRKQVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)

![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)